molecular formula C8H11NO2 B13025544 5-Methoxy-2-(methylamino)phenol

5-Methoxy-2-(methylamino)phenol

Katalognummer: B13025544
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: HBBPTIHTOGZMLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-2-(methylamino)phenol is an organic compound with the molecular formula C9H13NO2 It is characterized by a methoxy group (-OCH3) and a methylamino group (-NHCH3) attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(methylamino)phenol typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxy-2-nitrophenol.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Methylation: The amino group is then methylated using formaldehyde and formic acid in a reductive amination reaction to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes using continuous flow reactors for reduction and methylation steps to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-2-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced further to remove the methoxy group under strong reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution.

Major Products

    Oxidation: 5-Methoxy-2-(methylamino)quinone.

    Reduction: 2-(Methylamino)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-2-(methylamino)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Methoxy-2-(methylamino)phenol involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-5-methylphenol: Lacks the methylamino group, making it less reactive in certain chemical reactions.

    5-Amino-2-methoxyphenol: Contains an amino group instead of a methylamino group, affecting its biological activity and chemical reactivity.

Uniqueness

5-Methoxy-2-(methylamino)phenol is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its analogs.

Eigenschaften

Molekularformel

C8H11NO2

Molekulargewicht

153.18 g/mol

IUPAC-Name

5-methoxy-2-(methylamino)phenol

InChI

InChI=1S/C8H11NO2/c1-9-7-4-3-6(11-2)5-8(7)10/h3-5,9-10H,1-2H3

InChI-Schlüssel

HBBPTIHTOGZMLI-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=C(C=C1)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.